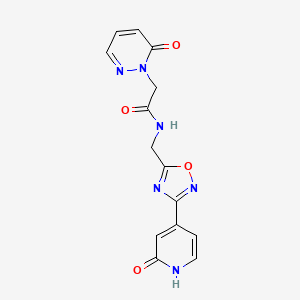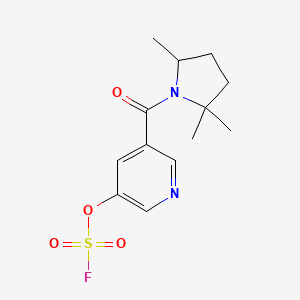
(3-Fluoro-4-methoxyphenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-Fluoro-4-methoxyphenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule featuring a combination of fluorine, methoxy, oxadiazole, and piperidine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methoxyphenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Piperidine Derivative Synthesis: The piperidine ring is often introduced through nucleophilic substitution reactions involving piperidine and a suitable electrophile.
Coupling Reactions: The final step involves coupling the oxadiazole and piperidine derivatives with the (3-Fluoro-4-methoxyphenyl)methanone moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The ketone group in the methanone moiety can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Common reducing agents include NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like NaH (Sodium hydride).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of fluorinated and methoxy-substituted phenyl rings with biological macromolecules. These interactions can provide insights into the design of new drugs with improved efficacy and selectivity.
Medicine
Medically, (3-Fluoro-4-methoxyphenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with specific receptors or enzymes, making it a candidate for drug development in areas such as oncology or neurology.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of fluorine and methoxy groups.
Mecanismo De Acción
The mechanism of action of (3-Fluoro-4-methoxyphenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone would depend on its specific biological target. Generally, compounds with similar structures may act by binding to receptors or enzymes, altering their activity. The fluorine atom can enhance binding affinity through interactions such as hydrogen bonding or van der Waals forces, while the methoxy group can influence the compound’s lipophilicity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
(3-Fluoro-4-methoxyphenyl)methanone: Lacks the piperidine and oxadiazole moieties, making it less complex.
(3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methanone: Does not contain the fluorine or methoxy groups, potentially altering its reactivity and biological activity.
Piperidin-1-yl)methanone: A simpler structure without the additional functional groups, which may result in different pharmacological properties.
Uniqueness
The uniqueness of (3-Fluoro-4-methoxyphenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and reactivity. The oxadiazole ring is known for its bioisosteric properties, often used to replace carboxylic acids or amides in drug design, and the piperidine ring is a common motif in many pharmacologically active compounds.
This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.
Propiedades
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-15-6-3-4-8-18(15)22-25-21(30-26-22)12-16-7-5-11-27(14-16)23(28)17-9-10-20(29-2)19(24)13-17/h3-4,6,8-10,13,16H,5,7,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQSLNDCVMGICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC(=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2681076.png)
![2-({3-BROMO-[1,1'-BIPHENYL]-4-YL}OXY)-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B2681079.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2681080.png)




![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2681088.png)
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorobenzyl)acetamide hydrochloride](/img/structure/B2681090.png)
methanone](/img/structure/B2681091.png)
![2-(3-Morpholinopropyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2681092.png)
![1-Methyl-2-[(1-methyl-1H-imidazol-2-yl)(octyloxy)methyl]-1H-imidazole](/img/structure/B2681094.png)


